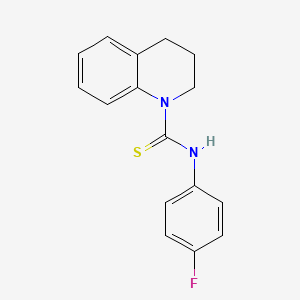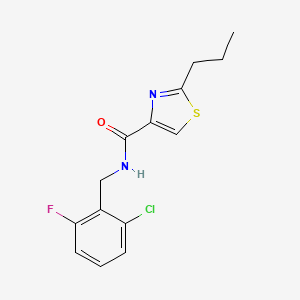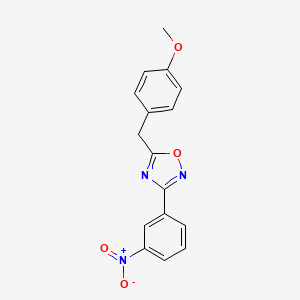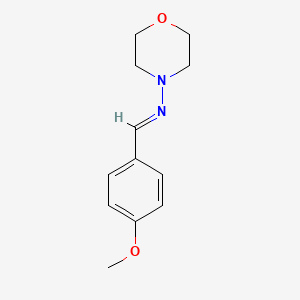![molecular formula C24H19N7OS B5542161 4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)
4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their heterocyclic frameworks, which often exhibit significant biological activities. The studies found focus on compounds with similar structures, detailing their synthesis, potential applications, and analyses.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from basic heterocyclic scaffolds to achieve complex derivatives through reactions like cyclization, alkylation, and amidation. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of amino-pyrazoles with aldehydes or carboxylic acids derivatives to form the desired scaffold with various substituents (Heravi et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, reveals the conformational preferences of these compounds and how substituents affect their overall structure. For example, compounds with a pyrazoline ring adopt a flat-envelope conformation, with substituents influencing the orientation and electronic properties of the molecule (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions, to produce a wide array of heterocyclic derivatives. Their chemical properties are influenced by the nature and position of substituents on the heterocyclic core (El-Mariah et al., 2006).
科学的研究の応用
Synthesis of Thiazole and Pyrazole Derivatives
Thiazole and pyrazole derivatives have been synthesized through various chemical reactions, showcasing the versatility of these compounds in organic synthesis. For instance, the synthesis of thiazolopyrimidines and thiazolotriazines from 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide demonstrates the potential for creating complex molecules with diverse functional groups, which could be explored for various scientific applications (El-Dean, 1992).
Anticancer and Anti-inflammatory Activities
Some derivatives of pyrazole and thiazole have been investigated for their biological activities, including anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of such compounds (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial activity of novel compounds is a significant area of research, contributing to the development of new antimicrobial agents. Pyridazine derivatives, for instance, have been synthesized and tested for their antimicrobial properties, highlighting the potential of these compounds in addressing microbial resistance (El-Mariah et al., 2006).
Antiviral Activity
Exploring the antiviral activity of novel compounds is crucial for developing new therapeutic agents against viral infections. Pyrazolopyridines and related compounds have been synthesized and assessed for their antiviral activity, including against HSV1 and HAV-MBB, showcasing the potential application of these compounds in antiviral drug discovery (Attaby et al., 2006).
特性
IUPAC Name |
4-methyl-2-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7OS/c1-16-22(33-24(26-16)17-6-3-2-4-7-17)23(32)28-19-10-8-18(9-11-19)27-20-12-13-21(30-29-20)31-15-5-14-25-31/h2-15H,1H3,(H,27,29)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYPGLQLIGLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)



![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)
![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)
